![molecular formula C14H20O4 B6617601 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid CAS No. 1803583-21-2](/img/structure/B6617601.png)
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid
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Overview
Description
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantane derivatives with carboxymethyl groups. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and hydrolysis .
For example, starting with adamantane, a halogenation reaction can introduce a halogen atom at a specific position on the adamantane ring. This is followed by a nucleophilic substitution reaction with a carboxymethyl group, resulting in the formation of the desired compound. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carboxylic acids to alcohols.
Substitution: The adamantane core can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its rigid adamantane structure allows for the development of novel compounds with enhanced stability and unique properties.
Biology
- Biological Interactions: The unique structure of 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid makes it valuable in studying enzyme-substrate interactions and molecular recognition processes. Its potential to modulate biological pathways is being explored in various research contexts.
Medicine
- Antiviral and Anticancer Potential: Adamantane derivatives have been investigated for their antiviral properties, particularly against influenza viruses. Additionally, preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells. For instance, derivatives of adamantane have shown promising results against cancer cell lines in vitro .
Industry
- Advanced Material Development: The compound is being explored for its application in the development of advanced materials such as polymers and coatings due to its stability and unique chemical properties. It has potential uses in enhancing the performance characteristics of materials used in various industrial applications.
Anticancer Activity
A study evaluated the antiproliferative effects of derivatives related to this compound against various cancer cell lines. The results indicated significant reductions in cell viability, with IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibited antimicrobial properties against several bacterial strains:
Mechanism of Action
The mechanism by which 2-[2-(carboxymethyl)adamantan-2-yl]acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid framework that can enhance binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Adamantane-1-carboxylic acid
- Adamantane-2-carboxylic acid
- 1,3,5,7-tetrasubstituted adamantane derivatives
Uniqueness
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid is unique due to the presence of both the adamantane core and the carboxymethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. Compared to other adamantane derivatives, this compound offers a balance of rigidity and functional versatility .
Biological Activity
2-[2-(carboxymethyl)adamantan-2-yl]acetic acid, also known as a derivative of adamantane, has garnered attention in scientific research for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through various methods involving the functionalization of adamantane derivatives. The presence of the carboxymethyl group enhances solubility and reactivity, making it suitable for biological applications.
Antiviral Activity
Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties. These compounds have been shown to inhibit the replication of viruses such as HIV and influenza by interfering with viral enzymes and processes .
Antibacterial and Antifungal Properties
Studies demonstrate that this compound possesses significant antibacterial and antifungal activities. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as yeast-like fungi such as Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It is believed to inhibit the activity of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication and inflammatory processes.
- Receptor Modulation : It can interact with receptors that mediate immune responses, potentially modulating cytokine production.
- Membrane Interaction : Its structural properties allow it to integrate into lipid membranes, affecting membrane fluidity and function.
Study on Antiviral Activity
A study published in Journal of Medicinal Chemistry highlighted the efficacy of adamantane derivatives against HIV. The research demonstrated that compounds similar to this compound significantly reduced viral loads in vitro by targeting reverse transcriptase enzymes .
Antibacterial Efficacy Study
In a comparative study assessing various adamantane derivatives' antibacterial properties, this compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .
Research Findings Summary Table
Properties
IUPAC Name |
2-[2-(carboxymethyl)-2-adamantyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-12(16)6-14(7-13(17)18)10-2-8-1-9(4-10)5-11(14)3-8/h8-11H,1-7H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGYZUFDNXHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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